STAT3-SH2 Binding Affinity: Absence of Data for the Butanamide Derivative Contrasts with the 17.7 µM IC₅₀ of the Trifluoromethylbenzamide Analog MD77
No peer-reviewed STAT3-SH2 binding or functional inhibition data exist for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]butanamide. The closest available comparator, MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), demonstrated dose-dependent STAT3-SH2 binding with an IC₅₀ of 17.7 µM in a fluorescence polarization assay [1]. Because the butanamide side chain lacks the electron-withdrawing and steric features of the para-trifluoromethylbenzamide group, no potency extrapolation to the target compound is justified. The target compound’s STAT3 activity must be considered undetermined until directly measured.
| Evidence Dimension | STAT3-SH2 domain binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not determined; no published data available |
| Comparator Or Baseline | MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide): IC₅₀ = 17.7 µM |
| Quantified Difference | Cannot be calculated; all quantitative comparisons are precluded by absent data |
| Conditions | Fluorescence polarization binding assay against STAT3-SH2 domain; Masciocchi et al. 2012 [1] |
Why This Matters
Users requiring STAT3-targeting oxadiazoles must not procure the butanamide derivative as a substitute for MD77 without confirmatory in-house profiling, as the absence of an electron-deficient aryl amide tail likely abolishes STAT3 engagement.
- [1] Masciocchi D, Villa S, Meneghetti F, Pedretti A, Barlocco D, Legnani L, Toma L, Kwon BM, Nakano S, Asai A. Biological and computational evaluation of an oxadiazole derivative (MD77) as a new lead for direct STAT3 inhibitors. MedChemComm. 2012;3(5):592-599. doi:10.1039/c2md20018j. View Source
